Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a dihydroindenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable benzylamine derivative under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . The reaction conditions often include microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the indenyl structure or the benzylamine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the phosphonate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters.
Scientific Research Applications
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction often involves binding to the active site of the enzyme, thereby blocking substrate access and altering the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Similar structure but lacks the indenyl moiety.
Diethyl (pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring instead of the indenyl structure.
Uniqueness
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate is unique due to its specific combination of the indenyl structure and the benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C20H26NO3P |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-benzyl-2-diethoxyphosphoryl-1,3-dihydroinden-2-amine |
InChI |
InChI=1S/C20H26NO3P/c1-3-23-25(22,24-4-2)20(21-16-17-10-6-5-7-11-17)14-18-12-8-9-13-19(18)15-20/h5-13,21H,3-4,14-16H2,1-2H3 |
InChI Key |
AYEHTYXGBJYSKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CC2=CC=CC=C2C1)NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.